molecular formula C9H7NO5 B14648531 2-Hydroxy-5-(2-nitroethenyl)benzoic acid CAS No. 42571-07-3

2-Hydroxy-5-(2-nitroethenyl)benzoic acid

Cat. No.: B14648531
CAS No.: 42571-07-3
M. Wt: 209.16 g/mol
InChI Key: NVWQBWPWSNPTBM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-nitroethenyl)benzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both hydroxyl and nitroethenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by the introduction of the nitroethenyl group. One common method includes:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-nitroethenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Hydroxy-5-(2-nitroethenyl)benzaldehyde.

    Reduction: 2-Hydroxy-5-(2-aminoethenyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of protein tyrosine phosphatases by binding to the active site and blocking substrate access . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-nitroethenyl)benzoic acid is unique due to the presence of both hydroxyl and nitroethenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

42571-07-3

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

2-hydroxy-5-(2-nitroethenyl)benzoic acid

InChI

InChI=1S/C9H7NO5/c11-8-2-1-6(3-4-10(14)15)5-7(8)9(12)13/h1-5,11H,(H,12,13)

InChI Key

NVWQBWPWSNPTBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])C(=O)O)O

Origin of Product

United States

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